molecular formula C9H9ClN2O B2438860 8-Chloro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one CAS No. 27038-63-7

8-Chloro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Cat. No.: B2438860
CAS No.: 27038-63-7
M. Wt: 196.63
InChI Key: UVRJYVZLBHBAFL-UHFFFAOYSA-N
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Description

8-Chloro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a chemical compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of pharmacological activities, including sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties

Scientific Research Applications

8-Chloro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.

    Medicine: Investigated for its pharmacological properties, particularly its potential as a sedative or anxiolytic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 8-Chloro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one involves the hydrogenation reduction reaction of 2-aminoacetophenone with trans-vertical aromatic dinitrate esters . This reaction typically requires specific conditions, including the use of a hydrogenation catalyst and controlled temperature and pressure settings.

Industrial Production Methods

In industrial settings, the production of this compound may involve scalable methods that ensure high yield and purity. For example, the use of isocyanide reagents in the synthesis of benzodiazepine analogues has been reported to be effective and scalable . These methods often involve fewer synthetic steps and milder reaction conditions compared to traditional methods.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.

    Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of 8-Chloro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one involves its interaction with specific molecular targets, such as the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Chloro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is unique due to its specific chlorine substitution at the 8th position, which can influence its pharmacological properties and reactivity compared to other benzodiazepine derivatives.

Properties

IUPAC Name

7-chloro-1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O/c10-6-1-2-7-8(5-6)12-9(13)3-4-11-7/h1-2,5,11H,3-4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVRJYVZLBHBAFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(C=C(C=C2)Cl)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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